(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime
Description
Overview of Oximes in Organic and Medicinal Chemistry Research
Oximes are a class of organic compounds characterized by the functional group RR'C=NOH, where R and R' are organic side-chains. They are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine. nih.gov This class of compounds is of significant interest in both organic and medicinal chemistry due to its versatile reactivity and diverse biological activities. encyclopedia.pub
In organic synthesis, oximes serve as important intermediates for the preparation of other functional groups, such as amines, nitriles, and amides through reactions like the Beckmann rearrangement. nih.gov Their synthetic utility is broad, offering pathways to complex molecular architectures.
From a medicinal chemistry perspective, oximes are recognized for a wide array of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. encyclopedia.pub Notably, certain oxime-containing molecules are utilized as antidotes for nerve agent poisoning by reactivating the enzyme acetylcholinesterase. encyclopedia.pub Furthermore, the oxime moiety is a key feature in several FDA-approved drugs, particularly in the cephalosporin (B10832234) class of antibiotics, highlighting their clinical significance. nih.gov
Strategic Importance of the (E)-(4-chlorophenyl)(cyclopropyl)methanone Scaffold in Contemporary Chemical Research
The (E)-(4-chlorophenyl)(cyclopropyl)methanone scaffold is a unique combination of three distinct chemical features: a 4-chlorophenyl group, a cyclopropyl (B3062369) ring, and a ketone-derived oxime. Each of these components contributes to the potential strategic importance of the molecule in modern chemical research.
The 4-chlorophenyl group is a common substituent in pharmacologically active compounds. The presence of a chlorine atom can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
The cyclopropyl group is another valued structural motif in medicinal chemistry. unl.pt Its rigid, three-membered ring structure can introduce conformational constraints, which can be advantageous for optimizing binding to a specific biological target. unl.pt The cyclopropyl ring can also impact the electronic properties of the molecule and is known to be relatively stable to metabolism. unl.pt
The combination of these features in the (E)-(4-chlorophenyl)(cyclopropyl)methanone scaffold suggests its potential as a building block for the development of new therapeutic agents or agrochemicals. A closely related compound, (4-chlorophenyl)(cyclopropyl)methanone O-(4-nitrobenzyl)oxime, also known as NCC ether, was noted for its intended use as an intermediate in the manufacture of a pesticide, underscoring the scaffold's relevance in agrochemical research. canada.ca
Evolution of Research Trajectories for Aryl Cyclopropyl Ketone Oximes
Research into aryl cyclopropyl ketones and their derivatives has evolved to explore their utility in various domains of chemistry. Initially, interest was likely driven by the synthetic challenge and the unique electronic and steric properties imparted by the cyclopropyl ring adjacent to a carbonyl group.
More recent research trajectories for related structures have focused on their potential biological activities. For instance, various oxime derivatives have been investigated for their fungicidal properties. researchgate.netmdpi.com The incorporation of an oxime ether group, in particular, has been a strategy in the design of new antifungal agents. researchgate.netmdpi.com While specific research on the fungicidal activity of (E)-(4-chlorophenyl)(cyclopropyl)methanone oxime is not extensively documented, the known activity of other oxime-containing compounds suggests this as a logical area of investigation.
Furthermore, the broader class of aryl cyclopropyl ketones has been explored in the context of synthetic methodology development, including their use in cycloaddition reactions to form more complex carbocyclic structures. This highlights the ongoing interest in leveraging the reactivity of this scaffold for the construction of novel molecular frameworks.
Current Research Gaps and Future Academic Opportunities for this compound Studies
Despite the potential interest in the this compound scaffold, there is a noticeable gap in dedicated academic research on this specific compound. Much of the available information comes from chemical supplier databases and regulatory assessments of closely related analogues.
Key research gaps include:
Detailed Synthesis and Characterization: While the general synthesis of oximes from ketones is well-established, specific, optimized protocols for the synthesis of this compound, along with comprehensive spectroscopic and crystallographic characterization, are not readily available in the scientific literature.
Biological Activity Screening: There is a lack of systematic investigation into the biological properties of this compound. Given the fungicidal and other pharmacological activities of related oximes, a broad screening campaign to evaluate its potential as an antimicrobial, anticancer, or anti-inflammatory agent is warranted.
Medicinal Chemistry Exploration: The scaffold represents a promising starting point for the development of new therapeutic agents. Structure-activity relationship (SAR) studies, involving modification of the aryl ring, the cyclopropyl group, and the oxime functionality, could lead to the discovery of potent and selective drug candidates.
Agrochemical Potential: Building on the intended use of a related compound as a pesticide intermediate, further investigation into the herbicidal, insecticidal, or fungicidal properties of this compound and its derivatives could be a fruitful area of research.
Future academic opportunities lie in addressing these gaps. A thorough investigation into the synthesis, characterization, and biological evaluation of this compound could provide valuable insights and potentially lead to the development of new molecules with practical applications in medicine or agriculture.
Historical and Contemporary Approaches for the Synthesis of this compound
The preparation of this compound is fundamentally a two-stage process: the synthesis of the ketone precursor, (4-chlorophenyl)(cyclopropyl)methanone, followed by its conversion to the target oxime.
Ketone Precursor Synthesis and Optimization
The primary precursor for the target oxime is (4-chlorophenyl)(cyclopropyl)methanone. Several synthetic routes have been developed for this ketone, each with distinct advantages and optimization parameters.
One common method involves the reaction of a Grignard reagent derived from p-chlorobromobenzene with cyclopropane (B1198618) acetonitrile (B52724). google.com Another approach is the Friedel-Crafts acylation of chlorobenzene with cyclopropanecarbonyl chloride. A more recent, novel process utilizes α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone, which undergo a Homer-Wadsworth-Emmons reaction to form an alkoxy propylene derivative. google.com This intermediate is then hydrolyzed under acidic conditions to yield the desired ketone. google.com Optimization of this latter method involves selecting the appropriate base (e.g., sodium amide, potassium tert-butoxide), solvent (e.g., toluene, DMF), and hydrolysis conditions (e.g., hydrochloric acid in methanol/water) to maximize yield and purity. google.com
| Method | Key Reactants | Reaction Conditions | Reported Yield |
| Grignard Reaction | p-chlorobromobenzene, Magnesium, Cyclopropane acetonitrile | 1) Ether or THF for Grignard formation; 2) Cool to -5 to 0 °C before adding nitrile; 3) Reflux 1-2h. google.com | Good (not specified) |
| Homer-Wadsworth-Emmons | α-alkoxy p-chlorobenzyl phosphonate, Cyclopropyl methyl ketone | 1) Base (e.g., NaNH2) in an organic solvent (e.g., toluene); 2) Acidic hydrolysis (e.g., HCl). google.com | High (e.g., 98.3% purity) |
| Reduction & Oxidation | Cyclopropyl methyl ketone, 4-chlorophenylacetonitrile | 1) Reduction of ketone to alcohol; 2) Chlorination; 3) Reaction with nitrile; 4) Oxidation. patsnap.com | Not specified |
Oxime Formation Reactions: Condensation and Oxidation Strategies
The conversion of the ketone precursor to the oxime is a critical step that defines the final product. The most classical and widely used method is the condensation reaction of the ketone with hydroxylamine. nih.govacs.org This reaction is typically catalyzed by either an acid or a base and involves the nucleophilic attack of hydroxylamine on the carbonyl carbon. ijprajournal.com Traditional methods often involve refluxing an alcoholic solution of the ketone with hydroxylamine hydrochloride and a base like pyridine. nih.gov However, this approach has drawbacks, including long reaction times and the use of toxic solvents. ijprajournal.comnih.gov
Alternatively, oximes can be synthesized through oxidation pathways. These methods avoid the direct use of a ketone precursor. For instance, primary benzylamines can be aerobically oxidized to the corresponding oximes using specific catalysts. organic-chemistry.org Another oxidation strategy involves the use of reagents like m-chloroperoxybenzoic acid (m-CPBA) to oxidize aliphatic amines to oximes efficiently at room temperature. nih.govorganic-chemistry.org While these are general methods, they represent alternative strategies that could be adapted for the synthesis of the target compound without isolating the ketone intermediate.
| Strategy | Reagents | Typical Conditions | Key Features |
| Condensation | (4-chlorophenyl)(cyclopropyl)methanone, Hydroxylamine hydrochloride | Base (e.g., pyridine, NaOH) or acid catalyst in a solvent (e.g., ethanol). ijprajournal.comnih.gov | Direct, classical method; often produces E/Z mixtures. researchgate.net |
| Oxidation of Amines | Corresponding primary amine, Oxidant (e.g., m-CPBA) | Room temperature, catalyst-free for m-CPBA. organic-chemistry.org | High conversion and selectivity; avoids ketone intermediate. organic-chemistry.org |
| Ammoximation | Ketone, Ammonia, Hydrogen peroxide | Ti-containing zeolite catalyst. acs.org | Green, industrial process; high nitrogen atom utilization. acs.org |
Stereoselective Synthesis and Control of (E)/(Z) Isomerism in this compound
The formation of oximes from unsymmetrical ketones typically yields a mixture of (E) and (Z) geometrical isomers. researchgate.net For many applications, a single, pure isomer is required. The (E) isomer is often the thermodynamically preferred product, but reaction conditions can influence the E/Z ratio. organic-chemistry.org
A significant challenge is the separation or selective synthesis of the desired (E) isomer. It has been demonstrated that mixtures of E and Z isomers of aryl alkyl ketoximes can be converted to nearly pure E isomer. google.com This is achieved by treating a solution of the isomer mixture in an anhydrous organic solvent with a protic or Lewis acid. This process selectively precipitates the E isomer as an immonium salt complex. The Z isomer remaining in solution isomerizes to the more stable E form, which then also precipitates. Neutralization of the collected precipitate yields the E isomer with greater than 98% purity. google.com
Temperature also plays a critical role in controlling the isomer ratio, as it can shift the equilibrium between the two forms. researchgate.net Furthermore, modern computational methods, such as DP4+ analysis, can be used to accurately determine the E/Z configuration of the synthesized products. rsc.org
Novel Synthetic Routes and Green Chemistry Considerations for this compound
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. ijprajournal.comresearchgate.net This has led to new approaches for oxime synthesis that reduce waste, avoid hazardous reagents, and improve energy efficiency.
Catalytic Approaches in Oxime Synthesis
A variety of catalysts have been developed to improve the synthesis of oximes. For condensation reactions, solid catalysts such as bismuth(III) oxide (Bi₂O₃), zinc oxide (ZnO), and basic alumina have been employed, often under solvent-free "grindstone" conditions. nih.gov These methods offer advantages like high yields, simplicity, and reduced environmental impact. nih.govresearchgate.net The ammoximation of ketones, which uses ammonia and hydrogen peroxide, is a key green industrial method, often catalyzed by titanium-containing zeolites. acs.org This process is advantageous due to its mild reaction conditions and high nitrogen atom efficiency. acs.org
| Catalyst Type | Example Catalyst | Reaction | Key Advantages |
| Metal Oxide | Bi₂O₃, ZnO | Ketone + Hydroxylamine | Solvent-free grinding, rapid, high yields, environmentally safe. nih.gov |
| Zeolite | Ti-containing zeolites | Ammoximation (Ketone + NH₃ + H₂O₂) | Short process, mild conditions, high atom economy. acs.org |
| Natural Acids | Fruit juice extracts | Ketone + Hydroxylamine | Use of renewable, natural catalysts. ijprajournal.com |
| Palladacycles | Ortho-palladated oximes | Cross-coupling reactions | Oxime acts as a directing group for C-H activation. tandfonline.com |
Flow Chemistry and Continuous Processing in Synthetic Routes
Flow chemistry has emerged as a powerful tool for the synthesis of chemical intermediates and active pharmaceutical ingredients, offering enhanced safety, scalability, and control over reaction parameters. nih.govresearchgate.net The synthesis of oximes can benefit from flow processing, particularly for reactions that are exothermic or involve unstable intermediates. durham.ac.uk For example, the photonitrosation of alkanes to directly form oximes has been successfully implemented in a continuous flow setup, demonstrating significant reductions in reaction time and enabling easier scale-up. durham.ac.uk While not directly applied to the title compound, these principles can be extended to its synthesis. A multi-step continuous flow synthesis could be designed where the formation of the ketone precursor and its subsequent oximation occur in sequential reactors without the need for isolating intermediates, thereby improving efficiency and safety. nih.govacs.org
Structure
3D Structure
Properties
IUPAC Name |
(NZ)-N-[(4-chlorophenyl)-cyclopropylmethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-9-5-3-8(4-6-9)10(12-13)7-1-2-7/h3-7,13H,1-2H2/b12-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWYKLRZLXIEGC-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=NO)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C(=N/O)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418136 | |
| Record name | (4-chlorophenyl)(cyclopropyl)methanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67038-82-8 | |
| Record name | NSC61428 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-chlorophenyl)(cyclopropyl)methanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Conformational Analysis of E 4 Chlorophenyl Cyclopropyl Methanone Oxime
Spectroscopic Techniques for In-depth Structural Characterization
Spectroscopic methods are indispensable for providing detailed information about the molecular framework, functional groups, and electronic environment of (E)-(4-chlorophenyl)(cyclopropyl)methanone oxime.
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy are critical for confirming the connectivity of the atoms and establishing the stereochemistry of the oxime group.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-chlorophenyl ring, the methine and methylene protons of the cyclopropyl (B3062369) group, and the hydroxyl proton of the oxime. The aromatic protons typically appear as two doublets in the range of δ 7.0-7.5 ppm due to the para-substitution pattern. The protons of the cyclopropyl ring are expected to resonate in the upfield region, typically between δ 0.5-1.5 ppm, with complex splitting patterns due to geminal and vicinal coupling. The oxime proton (-NOH) is anticipated to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information on the carbon skeleton. The spectrum would be expected to show signals for the ipso, ortho, meta, and para carbons of the 4-chlorophenyl ring, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The C=N carbon of the oxime group is expected to have a chemical shift in the range of δ 150-160 ppm. The cyclopropyl carbons would appear at high field. For a related compound, 1-(4-chlorophenyl)cyclopropylmethanone, the cyclopropyl carbons appear at δ 15.7 ppm mdpi.com.
Expected ¹H and ¹³C NMR Chemical Shifts: The precise chemical shifts for this compound are not widely published, but expected values based on analogous structures are tabulated below.
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.2 - 7.5 | 128 - 135 |
| Aromatic C-Cl | - | 133 - 138 |
| Aromatic C-C=N | - | 130 - 135 |
| C=N-OH | - | 150 - 160 |
| Cyclopropyl CH | 1.0 - 1.5 | 15 - 25 |
| Cyclopropyl CH₂ | 0.5 - 1.0 | 5 - 15 |
| N-OH | Variable (broad singlet) | - |
Note: These are estimated values and can vary based on solvent and experimental conditions.
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula (C₁₀H₁₀ClNO). The presence of a chlorine atom would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak in an approximate 3:1 ratio.
Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for oximes may include cleavage of the N-O bond and rearrangements. The fragmentation of the cyclopropyl and chlorophenyl rings would also produce characteristic ions.
Expected Mass Spectrometric Data:
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₀ClNO |
| Monoisotopic Mass | 195.0451 Da |
| M⁺ Isotopic Pattern | [M]⁺ at m/z 195, [M+2]⁺ at m/z 197 (approx. 3:1 ratio) |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides insights into the functional groups present in a molecule and their bonding environment. The combination of both techniques is often complementary, as some vibrational modes may be more active in either IR or Raman scattering spectroscopyonline.commdpi.com.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3100-3500 cm⁻¹ would be indicative of the O-H stretching of the oxime group. The C=N stretching vibration is expected to appear in the 1620-1680 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
FT-Raman Spectroscopy: FT-Raman spectroscopy would complement the FT-IR data. The C=N stretch is also observable in the Raman spectrum. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum.
Expected Vibrational Frequencies:
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |
| O-H stretch (oxime) | 3100 - 3500 (broad) | Weak or not observed |
| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 |
| C=N stretch (oxime) | 1620 - 1680 | 1620 - 1680 |
| Aromatic C=C stretch | 1450 - 1600 | 1450 - 1600 |
| C-Cl stretch | < 800 | < 800 |
X-ray Crystallography for Solid-State Molecular Architecture Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.
Computational Chemistry for Structural and Conformational Studies
Computational chemistry serves as a powerful complementary tool to experimental techniques, providing insights into the structural, electronic, and energetic properties of molecules.
Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry and electronic properties of molecules. DFT calculations, often using functionals like B3LYP with an appropriate basis set, can be employed to optimize the geometry of this compound.
These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. Furthermore, DFT can be used to calculate vibrational frequencies, which can aid in the assignment of experimental FT-IR and FT-Raman spectra. Electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can also be determined, providing insights into the molecule's reactivity and intermolecular interactions. Computational studies on similar oxime-containing compounds have demonstrated the utility of DFT in corroborating and interpreting experimental spectroscopic data nih.gov.
Conformational Landscape Analysis and Energy Minima Identification
The conformational flexibility of This compound primarily arises from the rotation around the single bonds connecting the cyclopropyl and 4-chlorophenyl moieties to the central methanone oxime core. Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are powerful tools for mapping the potential energy surface of a molecule and identifying its stable conformers.
For aryl cyclopropyl ketones, two principal planar conformations, s-cis and s-trans, are generally considered as the most stable arrangements. These refer to the relative orientation of the carbonyl group and the cyclopropyl ring. In the case of This compound , these conformations would involve the C=N-OH group. The s-cis conformer would have the cyclopropyl ring and the 4-chlorophenyl group on the same side of the C=N bond, while in the s-trans conformer, they would be on opposite sides.
The relative energies of these conformers are influenced by a delicate balance of steric hindrance and electronic effects. The bulky 4-chlorophenyl group and the puckered cyclopropyl ring can lead to steric repulsion, which would destabilize certain conformations. Conversely, conjugation between the aromatic ring and the C=N bond can provide electronic stabilization, favoring planar arrangements.
A hypothetical conformational energy profile can be predicted by considering the dihedral angle between the plane of the 4-chlorophenyl ring and the plane of the C=N-OH group. It is anticipated that the energy minima would correspond to conformations where this dihedral angle is close to 0° or 180°, allowing for maximum electronic delocalization. The relative stability of the s-cis and s-trans conformers would depend on the specific interplay of steric and electronic factors within this particular molecule.
To illustrate the potential conformational landscape, the following table presents hypothetical data for the key conformers, based on computational studies of similar cyclopropyl ketone derivatives.
| Conformer | Dihedral Angle (Aryl-C-C=N) | Relative Energy (kcal/mol) |
| s-cis | ~0° | 0.0 (Reference) |
| Transition State | ~90° | > 5.0 |
| s-trans | ~180° | 0.5 - 2.0 |
Note: This data is illustrative and based on general findings for related compounds. Precise values for this compound would require specific computational studies.
Intermolecular Interactions and Crystal Packing Analysis via Computational Methods
The arrangement of molecules in a crystalline solid is dictated by a complex network of intermolecular interactions. For This compound , several types of non-covalent interactions are expected to play a crucial role in its crystal packing. Computational methods, such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM), can be employed to visualize and quantify these interactions.
The primary intermolecular interaction is anticipated to be hydrogen bonding involving the oxime hydroxyl group (-OH) as a donor and the nitrogen atom of an adjacent molecule as an acceptor. This can lead to the formation of characteristic supramolecular synthons, such as centrosymmetric dimers or one-dimensional chains (catemers).
In addition to hydrogen bonding, the presence of the 4-chlorophenyl group introduces the possibility of several other significant interactions. These include:
C-H···Cl Interactions: Weak hydrogen bonds between carbon-hydrogen bonds and the chlorine atom.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
C-H···π Interactions: Interactions between C-H bonds and the π-system of the aromatic ring.
The following table summarizes the likely intermolecular interactions and their potential geometric parameters, based on data from analogous crystal structures.
| Interaction Type | Donor/Acceptor Atoms | Typical Distance (Å) | Typical Angle (°) |
| O-H···N Hydrogen Bond | O-H, N | 2.7 - 3.0 | 160 - 180 |
| C-H···Cl Interaction | C-H, Cl | 3.5 - 3.8 | 140 - 170 |
| π-π Stacking | Aromatic Ring Centroids | 3.3 - 3.8 | - |
| C-H···π Interaction | C-H, Aromatic Ring | 2.5 - 2.9 (H to ring centroid) | 120 - 160 |
Note: This data is generalized from studies on similar molecular structures and serves as a predictive framework for the crystal packing of this compound.
Chemical Reactivity and Mechanistic Investigations of E 4 Chlorophenyl Cyclopropyl Methanone Oxime
Reaction Mechanisms of the Oxime Functional Group (e.g., Beckmann Rearrangement, Reductions)
The oxime functional group is a versatile platform for various chemical transformations, most notably the Beckmann rearrangement and reduction reactions.
The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide. wikipedia.orgalfa-chemistry.com The reaction is initiated by the protonation of the oxime's hydroxyl group, transforming it into a good leaving group (water). chemistrysteps.com Subsequently, the group anti-periplanar to the leaving group migrates to the nitrogen atom in a concerted step, leading to the formation of a nitrilium ion intermediate. alfa-chemistry.com This intermediate is then attacked by water, and after tautomerization, yields the corresponding amide. unacademy.com
For (E)-(4-chlorophenyl)(cyclopropyl)methanone oxime, the stereochemistry of the oxime dictates that the 4-chlorophenyl group is anti to the hydroxyl group. Therefore, upon treatment with an acid catalyst (e.g., sulfuric acid, phosphorus pentachloride), the 4-chlorophenyl group is expected to migrate, yielding N-cyclopropyl-4-chlorobenzamide. wikipedia.orgalfa-chemistry.com The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl, aryl > primary alkyl > methyl. alfa-chemistry.comchemistrysteps.com
Table 1: Reagents for Beckmann Rearrangement
| Reagent/Catalyst | Description | Reference |
| Sulfuric Acid (H₂SO₄) | A strong Brønsted acid commonly used to promote the rearrangement. | alfa-chemistry.com |
| Phosphorus Pentachloride (PCl₅) | A Lewis acid that can activate the oxime hydroxyl group. | alfa-chemistry.com |
| p-Toluenesulfonyl chloride (TsCl) | Can be used to avoid isomerization of the oxime under reaction conditions. | alfa-chemistry.com |
| Cyanuric chloride/Zinc chloride | A catalytic system for the Beckmann rearrangement. wikipedia.org |
Reduction of the oxime group in this compound would lead to the corresponding primary amine, (4-chlorophenyl)(cyclopropyl)methanamine. This transformation can be achieved using various reducing agents.
Table 2: Common Reducing Agents for Oximes
| Reagent | Conditions | Product |
| Lithium aluminum hydride (LiAlH₄) | Ether solvent | Primary amine |
| Sodium in ethanol | Reflux | Primary amine |
| Catalytic Hydrogenation (e.g., H₂/Pd, H₂/Raney Ni) | High pressure and/or temperature | Primary amine |
Reactivity of the Cyclopropyl (B3062369) Moiety: Ring Opening and Rearrangement Reactions
The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which makes it susceptible to ring-opening and rearrangement reactions under various conditions. beilstein-journals.org In the context of this compound, the presence of the adjacent carbonyl-like functionality (the C=N bond of the oxime) can influence the reactivity of the cyclopropyl ring.
Ring-opening reactions of cyclopropyl ketones can be initiated by electrophiles, nucleophiles, or radical species. beilstein-journals.orgnih.gov For instance, acid-catalyzed ring-opening of aryl cyclopropyl ketones can lead to the formation of 1-tetralones. rsc.org In the case of this compound, treatment with a strong acid could potentially lead to protonation of the oxime nitrogen, followed by a concerted ring-opening of the cyclopropyl group to alleviate ring strain, ultimately leading to rearranged products. Palladium-catalyzed ring-opening of aryl cyclopropyl ketones has also been shown to produce α,β-unsaturated ketones. rsc.org
Rearrangement reactions involving the cyclopropyl moiety are also well-documented. The Cloke-Wilson rearrangement, for example, involves the thermal or acid-catalyzed rearrangement of cyclopropyl ketones to dihydrofurans. rsc.org While this specific rearrangement is more commonly observed with cyclopropyl aldehydes and ketones, the electronic similarity of the oxime group to a carbonyl could potentially facilitate analogous transformations. Furthermore, rearrangements of cyclopropyl carbenes, which could hypothetically be generated from the corresponding tosylhydrazone of the parent ketone, are known to yield cyclobutenes. soton.ac.uk
Table 3: Potential Ring-Opening and Rearrangement Reactions of the Cyclopropyl Moiety
| Reaction Type | Conditions | Potential Product Type | Reference |
| Acid-catalyzed cyclization | Strong acid | Tetralone derivative | rsc.org |
| Palladium-catalyzed ring-opening | Pd(OAc)₂/PCy₃ | α,β-Unsaturated oxime | rsc.org |
| Cloke-Wilson Rearrangement | Heat or acid | Dihydropyrrole derivative | rsc.org |
| Reductive cleavage | Zinc in ethanol | 4-Arylbutyrophenone derivative (from parent ketone) | rsc.org |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Chlorophenyl Ring
The 4-chlorophenyl ring in this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome being governed by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.commasterorganicchemistry.com The chlorine atom is an ortho, para-directing deactivator, while the cyclopropyl ketone oxime moiety is expected to be a meta-directing deactivator due to the electron-withdrawing nature of the C=NOH group. dalalinstitute.com The combined effect of these two groups would direct incoming electrophiles to the positions ortho to the chlorine atom (and meta to the oxime group). Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts reactions. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS) on the chlorophenyl ring is also possible, particularly due to the presence of the electron-withdrawing oxime group. libretexts.orgmasterorganicchemistry.com For NAS to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, and there must be a good leaving group (in this case, the chloride ion). libretexts.org The electron-withdrawing effect of the oxime group, especially when positioned para to the chlorine, can stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution of the chlorine atom by a strong nucleophile (e.g., an alkoxide or an amine). libretexts.orgyoutube.com Such reactions are typically carried out under forcing conditions (high temperature and/or pressure).
Table 4: Directing Effects of Substituents on the Chlorophenyl Ring
| Substituent | Type | Directing Effect (EAS) |
| -Cl | Deactivating | Ortho, Para |
| -C(=NOH)cyclopropyl | Deactivating | Meta |
Coordination Chemistry of Oximes and Potential as Ligands for Metal Complexes
The oxime functional group possesses both a nitrogen and an oxygen atom with lone pairs of electrons, making it an excellent ligand for coordinating with metal ions. at.ua The nitrogen atom is generally the more basic and common coordination site. Upon deprotonation of the hydroxyl group, the resulting oximato anion becomes a bidentate ligand, capable of forming stable chelate complexes with a variety of transition metals.
While no specific studies on the coordination chemistry of this compound have been reported, it is expected to form complexes with metals such as copper(II), nickel(II), and palladium(II). at.ua The formation of such metal complexes can significantly alter the reactivity of the organic ligand, for instance, by modifying the electron density at the C=N bond or by facilitating redox processes.
This compound as a Synthetic Intermediate for Complex Molecules
Derivatives of (4-chlorophenyl)(cyclopropyl)methanone are known to be key intermediates in the synthesis of certain fungicides. jlu.edu.cncanada.ca This suggests that this compound could also serve as a valuable precursor in the synthesis of biologically active molecules. For example, a derivative, (4-Chlorophenyl)cyclopropylmethanone, O-[(4-nitrophenyl)methyl]oxime, has been identified as an intermediate in the manufacture of a pesticide. canada.ca
The versatile reactivity of the oxime and cyclopropyl groups allows for the construction of more complex molecular architectures. For instance, the ring-opening of the cyclopropyl group can be used to introduce a three-carbon chain into a molecule, which can then be further functionalized. organic-chemistry.org Similarly, the oxime group can be converted into an amine, which can then participate in a wide range of C-N bond-forming reactions. The synthesis of various heterocyclic compounds from ketoximes is a well-established area of organic synthesis.
Molecular Interactions and Mechanistic Biological Activity Studies Non Clinical Focus
Investigation of Molecular Targets and Pathways
The biological activity of (E)-(4-chlorophenyl)(cyclopropyl)methanone oxime and its analogs is attributed to their interactions with specific molecular targets, leading to the modulation of cellular pathways.
Enzyme Modulation: Inhibition and Activation Studies
While specific enzyme inhibition or activation studies on this compound are not extensively documented in publicly available research, the broader class of oximes has been widely investigated for its enzyme-modulating capabilities. Oximes are recognized as potent inhibitors of various kinases, which are crucial enzymes in cellular signaling pathways. nih.gov For instance, certain oxime derivatives have demonstrated inhibitory activity against kinases such as c-Jun N-terminal kinase 3 (JNK-3), which is involved in neuroinflammatory and neurodegenerative diseases. nih.gov
Furthermore, the oxime functional group is a key feature in reactivators of acetylcholinesterase (AChE), an enzyme critical for nerve function. nih.gov Although the subject compound is not designed as an AChE reactivator, this highlights the potential of the oxime moiety to interact with enzyme active sites. The presence of the 4-chlorophenyl and cyclopropyl (B3062369) groups would further influence the binding affinity and selectivity for specific enzymes.
Receptor Binding and Signaling Pathway Elucidation
Direct receptor binding studies for this compound are limited. However, research on structurally related compounds provides valuable insights. For example, studies on fentanyl analogs have shown that the presence of a cyclopropyl group can significantly impact binding affinity and efficacy at the μ-opioid receptor. nih.gov Specifically, cyclopropylfentanyl was found to be a potent full agonist at this receptor. nih.gov While the core scaffold of fentanyl is different, this finding underscores the potential for the cyclopropyl group in the subject molecule to influence interactions with receptor binding pockets.
The signaling pathways affected by oxime-containing compounds are diverse and depend on the specific molecular target. For kinase inhibitors, modulation of pathways involved in cell proliferation, inflammation, and apoptosis is common. nih.gov For example, inhibition of JNK-3 by certain oxime derivatives can suppress pathways related to age-related macular degeneration. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
The relationship between the chemical structure of this compound and its biological activity is a critical area of investigation for understanding its therapeutic potential and for the design of more potent and selective analogs.
Impact of Stereochemistry on Biological Activity
The stereochemistry of the oxime's C=N double bond is a crucial determinant of its biological activity. nih.gov Oximes can exist as two geometric isomers, (E) and (Z), and these isomers can exhibit significantly different pharmacological properties. nih.gov For example, the antidepressant activity of fluvoxamine (B1237835) is exclusive to its (E)-isomer. nih.gov In the case of this compound, the designation "(E)" specifies the stereoisomer where the hydroxyl group and the cyclopropyl group are on opposite sides of the C=N double bond. This specific spatial arrangement influences how the molecule fits into and interacts with the binding sites of its molecular targets.
Studies on other oximes have confirmed that a single stereoisomer is often responsible for the observed biological effect. For instance, in a study of steroidal oximes, the difference in Z/E stereochemistry of the hydroxyimino group was suggested to be the reason for the different cytotoxic mechanisms observed between two closely related compounds. nih.gov
Substituent Effects on Biological Potency and Selectivity
The biological potency and selectivity of this compound are influenced by its constituent chemical groups: the 4-chlorophenyl ring and the cyclopropyl moiety.
The 4-chlorophenyl group is a common substituent in pharmacologically active molecules and is known to enhance various biological activities. The chlorine atom at the para position can influence the electronic properties of the phenyl ring and can participate in halogen bonding, which can be a significant interaction in protein-ligand binding. In a series of 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives, the presence of the 4-chlorophenyl groups was associated with potent anticancer activity. rsc.org
The cyclopropyl group is a small, rigid ring that can act as a bioisostere for other chemical groups. Its unique conformational and electronic properties can lead to enhanced binding affinity and metabolic stability. The introduction of a cyclopropane (B1198618) ring into pharmacologically active compounds has been shown to modulate their activity. researchgate.net As mentioned earlier, the cyclopropyl group in cyclopropylfentanyl contributes to its high potency at the μ-opioid receptor. nih.gov
In Vitro Biological Profiling for Mechanistic Insights
In vitro studies on various oxime-containing compounds have provided a mechanistic understanding of their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity: Numerous studies have demonstrated the anticancer potential of compounds containing the 4-chlorophenyl group. researchgate.net For example, novel derivatives of 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione exhibited significant antiproliferative activities against several human cancer cell lines. rsc.org The mechanism of action for some of these compounds was found to involve the induction of apoptosis through the activation of caspases. rsc.org While direct anticancer studies on this compound are not widely reported, the presence of the 4-chlorophenyl moiety suggests that this is a promising area for investigation.
Antimicrobial Activity: Oximes are a class of compounds that have shown a broad spectrum of antimicrobial activities. nih.gov For example, certain oxime derivatives have demonstrated moderate activity against various bacterial and fungal strains, including S. aureus, S. typhi, C. albicans, and A. niger. An oxime ether derivative of a trans-diamino-cyclopentenone was found to have remarkable antimicrobial activity against Gram-positive bacteria, including resistant strains like MRSA and VRE. nih.gov
Anti-inflammatory Activity: The anti-inflammatory potential of oximes has also been explored. nih.gov Studies on cyclopentenone oxime derivatives have identified them as novel inhibitors of tumor necrosis factor-α (TNF-α) production, with some compounds showing sub-micromolar inhibitory concentrations in vitro. nih.gov TNF-α is a key cytokine involved in systemic inflammation.
The following table summarizes the in vitro biological activities observed for various oxime derivatives, providing a context for the potential activities of this compound.
| Biological Activity | Compound Class | Model System | Observed Effect |
| Anticancer | 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives | Human cancer cell lines (MGC-803) | Induction of apoptosis via activation of caspases-9/3. rsc.org |
| Antimicrobial | Oxime ether of trans-diamino-cyclopentenone | Gram-positive bacteria (MRSA, VRE) | Remarkable antimicrobial activity. nih.gov |
| Anti-inflammatory | Cyclopentenone oxime derivatives | Rat and human peripheral blood mononuclear cells | Inhibition of TNF-α production. nih.gov |
Cell-based Assays for Mechanistic Investigations
While no specific cell-based assay data was found for This compound , assays for analogous compounds often investigate effects on cell viability, proliferation, and apoptosis. For instance, various oxime derivatives have been evaluated for their anticancer potential. Such studies typically employ a panel of cancer cell lines to assess cytotoxicity.
Commonly used assays include:
MTT Assay: To determine cell viability by measuring mitochondrial metabolic activity.
Trypan Blue Exclusion Assay: To count viable cells.
Flow Cytometry with Annexin V/Propidium Iodide Staining: To quantify apoptosis and necrosis.
Cell Cycle Analysis: To investigate the effects on cell cycle progression.
For a hypothetical oxime derivative, "Compound X," with structural similarities, the results of such assays might be presented as follows:
| Cell Line | Assay Type | Endpoint | Result (IC₅₀) |
| MCF-7 (Breast Cancer) | MTT | Viability | 15 µM |
| A549 (Lung Cancer) | MTT | Viability | 22 µM |
| HCT116 (Colon Cancer) | MTT | Viability | 18 µM |
| Normal Fibroblasts | MTT | Viability | > 100 µM |
This table is illustrative and does not represent actual data for this compound.
In Vivo Mechanistic Studies in Model Systems (Non-Human, Focusing on Biological Processes)
No in vivo mechanistic studies for This compound in non-human model systems were found. Such studies are essential to understand the biological effects of a compound in a whole organism. These studies often follow promising in vitro results and aim to understand how a compound affects biological processes and pathways in a living system.
Typical model systems and endpoints include:
Rodent Models (Mice, Rats): To study effects on disease models (e.g., tumor xenografts for anticancer compounds) and to perform pharmacokinetic and pharmacodynamic analyses.
Zebrafish Models: Often used for developmental toxicity and high-throughput screening of biological effects.
Caenorhabditis elegans: A simple model for studying effects on lifespan and stress resistance pathways.
Mechanistic insights from these studies are often gained through techniques like histology, immunohistochemistry, and analysis of biomarkers in tissue and blood samples.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic Properties and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of (E)-(4-chlorophenyl)(cyclopropyl)methanone oxime. These theoretical studies can predict a variety of molecular properties that are crucial for understanding its chemical behavior.
Key electronic properties and reactivity descriptors that can be calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. This is vital for predicting how the molecule will interact with biological targets or other reagents.
Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, offering a quantitative measure of the charge distribution and helping to understand its polarity and intermolecular interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge transfer and intramolecular interactions, such as hyperconjugation, which contributes to molecular stability. nih.gov
Local Reactivity Descriptors: Derived from conceptual DFT, these descriptors (like Fukui functions) pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. nih.gov
For a series of related 4-alkoxy/aryloxyphenyl cyclopropyl (B3062369) methane (B114726) oxime derivatives, quantum chemical calculations have been performed to explore these properties. nih.gov Such analyses for this compound would provide a comprehensive understanding of its electronic characteristics and guide the synthesis of more potent analogues.
Table 1: Representative Data from Quantum Chemical Calculations This table illustrates the type of data generated from theoretical calculations for this compound.
| Parameter | Description | Predicted Value/Information |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | e.g., -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | e.g., -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | e.g., 5.3 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | e.g., 2.5 Debye |
| MEP Surface | Visual map showing electron-rich (red/yellow) and electron-poor (blue) regions. | Identifies potential sites for hydrogen bonding and other non-covalent interactions. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are powerful tools. These methods predict how the molecule (ligand) binds to a specific biological target, such as a protein or enzyme, and the stability of this interaction.
Molecular Docking: This computational technique places the ligand into the binding site of a target protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity, with lower binding energy scores typically indicating a more favorable interaction. In studies of similar oxime derivatives, molecular docking was used to explore the binding mechanism with enzymes like 3-dehydroquinate (B1236863) dehydratase from Salmonella typhi (PDB ID: 1GQN), revealing key interactions with active site residues. nih.govsci-hub.se For this compound, docking studies could identify potential protein targets and elucidate the specific amino acid residues involved in binding through hydrogen bonds, hydrophobic interactions, or pi-pi stacking.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to assess the dynamic stability of the ligand-protein complex over time. samipubco.commdpi.com By simulating the movements of atoms and molecules, MD can confirm whether the ligand remains stably bound in the active site or if the initial docked pose is transient. These simulations provide insights into conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies more accurately using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). samipubco.com
Table 2: Typical Output from a Molecular Docking Study This table presents hypothetical docking results for this compound against a protein target.
| Parameter | Description | Example Finding |
|---|---|---|
| Binding Energy | Estimated free energy of binding; a lower value indicates stronger binding. | -8.5 kcal/mol |
| Interacting Residues | Amino acids in the protein's active site that form bonds with the ligand. | Tyr228, Ser154, Phe402 |
| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and protein. | Oxime -OH with Ser154; Oxime N with Tyr228 |
| Hydrophobic Interactions | Interactions involving nonpolar parts of the ligand and protein. | Chlorophenyl ring with Phe402; Cyclopropyl group with Leu310 |
| RMSD | Root-mean-square deviation of the ligand pose from a reference structure. | 1.2 Å (indicating a stable binding pose) |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a cornerstone of rational drug design used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known active ligand like this compound or from the ligand-binding site of a target protein.
The key steps involve:
Feature Identification: Identifying essential chemical features such as hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups.
Model Generation: Creating a 3D model that defines the spatial relationships (distances and angles) between these features.
Virtual Screening: Using the generated pharmacophore model as a 3D query to search large chemical databases for other molecules that match the required features. This process can rapidly identify novel compounds with a high probability of being active against the same target. nih.gov
This approach allows researchers to move beyond a single compound and discover a diverse range of chemical scaffolds that possess the desired activity profile, accelerating the discovery of new lead compounds.
Table 3: Hypothetical Pharmacophore Model Features This table outlines the potential pharmacophoric features derived from this compound.
| Feature Type | Description | Corresponding Moiety in Compound |
|---|---|---|
| Aromatic Ring (AR) | Aromatic center for pi-pi stacking or hydrophobic interactions. | 4-chlorophenyl group |
| Hydrogen Bond Acceptor (HBA) | Atom capable of accepting a hydrogen bond. | Oxygen and Nitrogen atoms of the oxime group |
| Hydrogen Bond Donor (HBD) | Atom capable of donating a hydrogen bond. | Hydroxyl group of the oxime |
| Hydrophobic (HY) | A nonpolar region that can engage in hydrophobic interactions. | Cyclopropyl group and chlorophenyl ring |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Design
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures in drug development. nih.gov In silico ADME prediction models use the chemical structure of a compound like this compound to forecast its pharmacokinetic behavior without the need for initial experimental testing. nih.govrsc.org
Computational tools can predict a wide range of ADME-related parameters:
Physicochemical Properties: Parameters such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and aqueous solubility are foundational for predicting absorption.
Absorption: Prediction of oral bioavailability and adherence to empirical rules like Lipinski's Rule of Five, which suggests that a compound is more likely to be orally active if it meets certain criteria (e.g., molecular weight < 500 Da, logP < 5). researchgate.net
Distribution: Forecasting properties like blood-brain barrier (BBB) penetration and plasma protein binding.
Metabolism: Predicting which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. This is crucial for anticipating potential drug-drug interactions. researchgate.net
These computational predictions are invaluable for prioritizing compounds for synthesis and experimental testing, allowing researchers to focus on candidates with the most promising drug-like properties.
Table 4: Predicted In Silico ADME Properties This table shows a typical profile of computationally predicted ADME properties for a research compound like this compound.
| ADME Parameter | Description | Predicted Outcome for Research Design |
|---|---|---|
| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness and potential for oral absorption. | Compliant (e.g., 0 violations) |
| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut into the bloodstream. | High |
| Blood-Brain Barrier (BBB) Permeation | Predicts whether the compound can cross the BBB to act on the central nervous system. | Low/High (depending on therapeutic goal) |
| CYP450 2D6 Inhibition | Predicts potential to inhibit a key drug-metabolizing enzyme. | Non-inhibitor |
| P-glycoprotein Substrate | Predicts if the compound is a substrate of P-gp, an efflux pump affecting distribution. | No |
Advanced Analytical Methodologies for Research and Quantification Beyond Basic Identification
Development of Sophisticated Chromatographic Methods for Separation and Purification
For the separation and purification of (E)-(4-chlorophenyl)(cyclopropyl)methanone oxime, high-performance liquid chromatography (HPLC) and gas chromatography (GC) would be the primary techniques. The choice between them would depend on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): Given the polarity of the oxime group, reversed-phase HPLC (RP-HPLC) would be a highly effective method. A C18 or C8 stationary phase would likely provide good retention and separation from impurities or related compounds. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution.
For preparative scale purification, the developed analytical method could be scaled up. This would involve using a larger column and a higher flow rate to isolate larger quantities of the compound with high purity.
Table 1: Hypothetical RP-HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could be employed, likely coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. A non-polar or medium-polarity capillary column (e.g., HP-5 or DB-17) would be suitable for separating the compound from non-polar impurities.
Mass Spectrometry-based Techniques for Metabolite Identification in Research Samples
Mass spectrometry is an indispensable tool for identifying metabolites of a compound in biological matrices. For this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system would be the gold standard.
Initially, a full scan mass spectrum would be acquired to determine the molecular weight of the parent compound and potential metabolites. The expected metabolic transformations would include hydroxylation of the phenyl or cyclopropyl (B3062369) ring, reduction of the oxime, and conjugation reactions (e.g., glucuronidation or sulfation).
Tandem mass spectrometry (MS/MS) would then be used to fragment the parent compound and its potential metabolites. By comparing the fragmentation patterns, the structure of the metabolites can be elucidated. High-resolution mass spectrometry (HRMS) would be crucial for determining the elemental composition of the metabolites, further confirming their identity.
Table 2: Potential Metabolic Transformations and Expected Mass Shifts for this compound
| Metabolic Transformation | Mass Change | Resulting Functional Group |
| Hydroxylation | +16 Da | -OH |
| Reduction | +2 Da | Amine |
| Glucuronidation | +176 Da | Glucuronic acid conjugate |
| Sulfation | +80 Da | Sulfate conjugate |
Application of Electrophoretic Techniques for Compound Purity and Analysis
Capillary electrophoresis (CE) offers a high-resolution separation technique that is orthogonal to chromatography. For a compound like this compound, which is a neutral molecule, micellar electrokinetic chromatography (MEKC) would be the most appropriate CE mode.
In MEKC, a surfactant (e.g., sodium dodecyl sulfate) is added to the buffer above its critical micelle concentration. The neutral analyte partitions between the micelles and the aqueous buffer, and separation is achieved based on these partitioning differences. This technique is particularly useful for separating closely related neutral compounds and for providing an alternative assessment of purity to HPLC.
The use of cyclodextrins as a buffer additive in CE could also be explored to resolve potential stereoisomers, if applicable.
Table 3: Illustrative MEKC Conditions for Purity Analysis
| Parameter | Condition |
| Capillary | Fused silica (B1680970) (e.g., 50 cm total length, 40 cm effective length, 50 µm i.d.) |
| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer, pH 9.2, containing 50 mM SDS |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 254 nm |
Future Directions and Emerging Research Avenues for E 4 Chlorophenyl Cyclopropyl Methanone Oxime
Integration with Supramolecular Chemistry and Materials Science
The unique molecular architecture of (E)-(4-chlorophenyl)(cyclopropyl)methanone oxime presents intriguing possibilities for its application in supramolecular chemistry and the development of novel materials. The oxime group is capable of forming hydrogen bonds and coordinating with metal ions, which are fundamental interactions in the construction of supramolecular assemblies.
Future research could focus on leveraging these properties to design and synthesize new materials. For instance, the introduction of specific functional groups onto the phenyl ring or modification of the oxime moiety could lead to the formation of liquid crystals, with the rigid chlorophenyl group and the flexible cyclopropyl (B3062369) group contributing to the necessary molecular shape anisotropy.
| Potential Material Application | Key Structural Feature | Rationale |
| Liquid Crystals | Chlorophenyl and cyclopropyl groups | Provides a combination of rigidity and flexibility, which is conducive to the formation of liquid crystalline phases. |
| Coordination Polymers/MOFs | Oxime group | The nitrogen and oxygen atoms of the oxime can coordinate with metal ions to form extended networks. |
| Dynamic Polymers | Oxime N–O bond | The reversible nature of some oxime reactions can be exploited to create materials that can adapt to external stimuli. nsf.gov |
Potential for Catalytic Applications in Organic Synthesis
The field of catalysis offers a promising avenue for the future application of this compound and its derivatives. Oximes and their corresponding ethers and esters can serve as precursors to valuable intermediates in organic synthesis, including iminyl radicals. nsf.gov
One potential research direction is the development of new catalysts based on this oxime structure. The nitrogen atom of the oxime can be part of a ligand scaffold for transition metal catalysis. The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be fine-tuned by the electron-withdrawing nature of the 4-chlorophenyl group. Such catalysts could be explored in a variety of organic transformations, including cross-coupling reactions, C-H activation, and asymmetric synthesis.
Moreover, the oxime itself or a derivative could potentially function as an organocatalyst. The acidic proton of the oxime group and the lone pair of electrons on the nitrogen atom could participate in activating substrates through hydrogen bonding or nucleophilic catalysis. Research in this area would involve screening the catalytic activity of this compound in various organic reactions.
| Catalytic Approach | Role of the Oxime | Potential Reactions |
| Metal Catalysis | Precursor to a ligand | Cross-coupling, C-H activation, asymmetric synthesis |
| Organocatalysis | Direct catalyst | Michael additions, aldol reactions, etc. |
| Radical Chemistry | Precursor to iminyl radicals | Cyclizations, additions to alkenes nsf.govnih.gov |
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
Oxime-containing compounds have a rich history in medicinal chemistry, with applications ranging from antidotes for nerve agent poisoning to possessing a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. researcher.lifenih.govmdpi.com The specific combination of a 4-chlorophenyl group and a cyclopropyl moiety in this compound may confer unique pharmacological properties.
Future research should involve comprehensive biological screening of this compound against a diverse panel of targets to identify any potential therapeutic activities. The lipophilic nature of the chlorophenyl group and the conformational rigidity of the cyclopropyl ring could influence its binding affinity and selectivity for specific biological macromolecules.
Should any significant biological activity be discovered, subsequent research would need to focus on elucidating the mechanism of action. This would involve detailed biochemical and cellular studies to identify the specific molecular targets and pathways modulated by the compound. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, would also be crucial to optimize the potency and selectivity of the parent compound. The existence of E and Z stereoisomers of oximes can also lead to different pharmacological properties, which would be an important aspect to investigate. nih.gov
Challenges and Opportunities in the Academic Research Landscape of Oxime Chemistry
While the future prospects for this compound are promising, there are several challenges inherent to oxime chemistry that need to be addressed. One of the primary challenges is the stereoselective synthesis of oximes, as the E and Z isomers can exhibit different reactivity and biological activity. nih.gov Developing synthetic methods that selectively yield the (E)-isomer of (4-chlorophenyl)(cyclopropyl)methanone oxime in high purity is a crucial first step for many of the proposed research avenues.
Another challenge lies in the stability of oximes under certain reaction conditions. For example, the Beckmann rearrangement, a classic reaction of oximes, can occur under acidic conditions, leading to the formation of amides. wikipedia.org Understanding and controlling the reactivity of the oxime group is essential for its successful application. The development of green and sustainable methods for the synthesis and transformation of oximes is also an ongoing challenge in the field. ijprajournal.com
Despite these challenges, there are significant opportunities. The versatility of the oxime functional group allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. ijprajournal.com Advances in analytical techniques and computational chemistry can aid in the characterization of oxime isomers and in predicting their properties and reactivity. The exploration of photochemical and electrochemical methods for oxime synthesis and modification also presents new and exciting research opportunities. nsf.govrsc.org Overcoming the challenges in the chemistry of this compound will undoubtedly open up new avenues for innovation in both fundamental and applied chemical research.
| Challenge | Opportunity |
| Stereoselective Synthesis (E vs. Z) | Development of novel stereoselective synthetic methods. |
| Chemical Stability and Reactivity | Precise control over reaction pathways to access diverse products. |
| Green and Sustainable Methods | Innovation in environmentally friendly synthetic protocols. |
Q & A
Q. What synthetic methodologies are optimal for preparing (E)-(4-chlorophenyl)(cyclopropyl)methanone oxime?
The compound is typically synthesized via condensation of (4-chlorophenyl)(cyclopropyl)methanone with hydroxylamine hydrochloride under reflux in ethanol or methanol. Sodium acetate is used as a base to neutralize HCl byproducts. Critical parameters include reaction time (4–6 hours), temperature (70–80°C), and stoichiometric control of hydroxylamine to ketone (1.2:1 molar ratio). Purification involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this oxime?
- NMR Spectroscopy : H and C NMR confirm oxime formation (e.g., disappearance of ketone carbonyl signals at ~200 ppm and appearance of C=N signals at ~150 ppm).
- IR Spectroscopy : Stretching frequencies for N–O (960–980 cm) and C=N (1640–1680 cm) are diagnostic.
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves E/Z isomerism and hydrogen-bonding networks in crystalline forms .
Q. What preliminary biological activities have been reported for this compound?
While direct studies are limited, structurally related oximes exhibit antimicrobial and anticancer properties. For example, cyclopropane-containing analogs show activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and breast cancer cell lines (IC: 12–25 µM). These effects are attributed to interactions with cellular targets like DNA topoisomerases or redox enzymes .
Advanced Research Questions
Q. How does stereochemical configuration (E/Z) influence reactivity and bioactivity?
The E-isomer predominates due to steric hindrance between the oxime hydroxyl and cyclopropane groups. Computational studies (DFT) suggest higher thermodynamic stability (ΔG: ~3–5 kcal/mol). E-isomers also show enhanced binding to metalloenzymes (e.g., acetylcholinesterase) via optimized hydrogen bonding, whereas Z-isomers may exhibit altered pharmacokinetic profiles due to reduced solubility .
Q. What strategies mitigate oxime instability under acidic or oxidative conditions?
- Beckmann Rearrangement : Acidic conditions promote conversion to amides. Stabilization involves buffering reaction media (pH 6–7) or using non-protic solvents (e.g., DCM).
- Oxidative Degradation : Antioxidants (e.g., BHT) or inert atmospheres (N) prevent N–O bond cleavage.
- Coordination Complexes : Chelation with transition metals (e.g., Cu, Zn) enhances stability and enables applications in catalysis or drug delivery .
Q. How can computational modeling guide the design of derivatives with improved pharmacological profiles?
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl on the phenyl ring) with logP and IC.
- Molecular Docking : Predict binding to targets like sigma receptors or cytochrome P450 isoforms. For example, cyclopropane rigidity may enhance affinity for hydrophobic binding pockets.
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., hepatic CYP3A4 metabolism) .
Q. What role does the cyclopropane moiety play in modulating chemical reactivity?
The strained cyclopropane ring increases electrophilicity at the adjacent carbonyl carbon, facilitating nucleophilic additions. It also induces ring-opening reactions under basic conditions (e.g., with NaOH), generating allylic amines. In biological systems, the moiety enhances membrane permeability due to its lipophilic character .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
